6-(Hydroxymethyl)tetrahydropterin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)tetrahydropterin typically involves the conversion of 2,4-diamino-6-hydroxymethylpteridine. A special protecting group strategy is often applied to perform structural modifications.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound is available commercially, indicating that scalable synthetic routes have been developed. Companies like Schircks Laboratories provide this compound for laboratory use .
Chemical Reactions Analysis
Types of Reactions: 6-(Hydroxymethyl)tetrahydropterin undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be converted to its corresponding 7-substituted isomers, serving as a cofactor in the phenylalanine hydroxylase reaction .
Common Reagents and Conditions: Common reagents used in these reactions include diphenylphosphoryl azide for azido group introduction and various protecting groups for structural modifications .
Major Products: The major products formed from these reactions include 6-azidomethyl derivatives and other substituted pterins .
Scientific Research Applications
6-(Hydroxymethyl)tetrahydropterin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)tetrahydropterin involves its role as a cofactor in enzymatic reactions. It binds to specific enzymes, facilitating the conversion of substrates into products. For example, in the phenylalanine hydroxylase reaction, it helps convert phenylalanine to tyrosine . The molecular targets include enzymes involved in amino acid metabolism and other biochemical pathways .
Comparison with Similar Compounds
Tetrahydrobiopterin: Another pterin derivative that serves as a cofactor in various enzymatic reactions.
Molybdopterin: Plays an essential role in the function of molybdoenzymes such as sulfite oxidase and nitrate reductase.
Uniqueness: 6-(Hydroxymethyl)tetrahydropterin is unique due to its specific hydroxymethyl group at the 6-position, which influences its reactivity and role as a cofactor in specific enzymatic reactions .
Properties
CAS No. |
31969-10-5 |
---|---|
Molecular Formula |
C7H11N5O2 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-amino-6-(hydroxymethyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C7H11N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h3,10,13H,1-2H2,(H4,8,9,11,12,14) |
InChI Key |
BOTGCSIOTOLSMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(N1)N=C(NC2=O)N)CO |
Origin of Product |
United States |
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